molecular formula C12H18N2O2 B2918149 Tert-butyl 3-amino-3-pyridin-2-ylpropanoate CAS No. 1260751-42-5

Tert-butyl 3-amino-3-pyridin-2-ylpropanoate

Cat. No. B2918149
CAS RN: 1260751-42-5
M. Wt: 222.288
InChI Key: ITLKZZZEPMFVAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 3-amino-3-pyridin-2-ylpropanoate, also known as Boc-Lys(Acp)OH, is a chemical compound that is widely used in scientific research. It is a derivative of lysine, an amino acid that is essential for protein synthesis. Boc-Lys(Acp)OH is a white crystalline powder that is soluble in water and organic solvents. It has many applications in biochemistry, pharmacology, and medicinal chemistry.

Mechanism of Action

Tert-butyl 3-amino-3-pyridin-2-ylpropanoate(Acp)OH does not have a specific mechanism of action. Its activity depends on the peptide or protein it is incorporated into. Tert-butyl 3-amino-3-pyridin-2-ylpropanoate(Acp)OH can affect the conformation, stability, and activity of peptides and proteins. It can also affect the interaction between peptides and proteins and other molecules, such as enzymes, receptors, and antibodies.
Biochemical and Physiological Effects:
Tert-butyl 3-amino-3-pyridin-2-ylpropanoate(Acp)OH does not have any specific biochemical or physiological effects. Its effects depend on the peptide or protein it is incorporated into. Peptides and proteins that contain Tert-butyl 3-amino-3-pyridin-2-ylpropanoate(Acp)OH can have various biochemical and physiological effects, such as enzyme inhibition, receptor activation, and gene expression regulation.

Advantages and Limitations for Lab Experiments

Tert-butyl 3-amino-3-pyridin-2-ylpropanoate(Acp)OH has several advantages and limitations for lab experiments. One of the advantages is that it is a stable and soluble compound that can be easily synthesized and purified. It can also be easily incorporated into peptides and proteins using standard synthetic methods. One of the limitations is that it is a relatively large and hydrophobic molecule that can affect the solubility and stability of peptides and proteins. It can also interfere with the activity and specificity of enzymes and receptors.

Future Directions

There are many future directions for the research and development of Tert-butyl 3-amino-3-pyridin-2-ylpropanoate(Acp)OH. One direction is to explore its applications in drug discovery and development. Tert-butyl 3-amino-3-pyridin-2-ylpropanoate(Acp)OH can be used as a starting point for the synthesis of peptide and protein drugs that target specific diseases and disorders. Another direction is to investigate its role in protein engineering and design. Tert-butyl 3-amino-3-pyridin-2-ylpropanoate(Acp)OH can be used to modify the properties and functions of proteins for various applications, such as biocatalysis and biosensing. Finally, Tert-butyl 3-amino-3-pyridin-2-ylpropanoate(Acp)OH can be used to study the structure and function of peptides and proteins in various biological systems, such as cells and tissues.

Synthesis Methods

Tert-butyl 3-amino-3-pyridin-2-ylpropanoate(Acp)OH can be synthesized using various methods. One of the most common methods is the Fmoc-based solid-phase peptide synthesis (SPPS) method. In this method, the amino acid is attached to a resin support, and the peptide chain is elongated step by step. The Boc protecting group is introduced during the synthesis to protect the lysine side chain. After the peptide chain is synthesized, the Boc group is removed using an acid to obtain Tert-butyl 3-amino-3-pyridin-2-ylpropanoate(Acp)OH.

Scientific Research Applications

Tert-butyl 3-amino-3-pyridin-2-ylpropanoate(Acp)OH has many applications in scientific research. It is used as a building block for the synthesis of peptides and proteins. Peptides and proteins are essential for many biological processes, such as enzyme catalysis, cell signaling, and gene expression. Tert-butyl 3-amino-3-pyridin-2-ylpropanoate(Acp)OH is also used as a substrate for enzymes that cleave peptide bonds. Enzymes that cleave peptide bonds are important for protein degradation and turnover.

properties

IUPAC Name

tert-butyl 3-amino-3-pyridin-2-ylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c1-12(2,3)16-11(15)8-9(13)10-6-4-5-7-14-10/h4-7,9H,8,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITLKZZZEPMFVAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC(C1=CC=CC=N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-amino-3-(pyridin-2-yl)propanoate

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